molecular formula C9H10ClF2NO B1487309 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine CAS No. 2158836-75-8

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine

Cat. No. B1487309
CAS RN: 2158836-75-8
M. Wt: 221.63 g/mol
InChI Key: HHPOSUHNOOUUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine, also known as 4-Chloro-2-DFP, is a chemical compound that is widely used in various scientific research applications. It is a colorless, low-volatility liquid with a pleasant odor, and is miscible with water. It is a synthetic amine that has been used in the synthesis of various pharmaceuticals, as well as in the synthesis of other compounds. 4-Chloro-2-DFP has also been used in the laboratory for the synthesis of a variety of organic compounds.

Scientific Research Applications

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and other compounds, as well as in the synthesis of various organic compounds. It has also been used in the laboratory for the synthesis of various compounds, such as amino acids and peptides. In addition, 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP has been used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP is a synthetic amine that is used in the synthesis of various compounds. It acts as a weak base, and has a pKa of approximately 10.4. It is a relatively non-polar compound, and is soluble in water. 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP is also a relatively weak nucleophile, and is capable of forming covalent bonds with other molecules.
Biochemical and Physiological Effects
4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP has a variety of biochemical and physiological effects. It can act as a weak base, and is capable of forming covalent bonds with other molecules. It is also a relatively weak nucleophile, and is capable of forming covalent bonds with other molecules. Additionally, 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP has been shown to interact with various enzymes, and has been shown to inhibit the activity of some enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP in laboratory experiments include its low volatility, pleasant odor, and its ability to form covalent bonds with other molecules. Additionally, it is relatively non-polar, and is miscible with water. The main limitation of 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP is that it is a relatively weak nucleophile, and is not as reactive as other compounds.

Future Directions

The potential future directions for 4-Chloro-2-(2,2-difluoro-propoxy)-phenylamineFP include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and other laboratory experiments. Additionally, further research into its mechanism of action and its potential interactions with enzymes could lead to the development of new pharmaceuticals and other compounds. Additionally, further research into its potential use in the synthesis of polymers could lead to the development of new materials with unique properties. Finally, further research into its potential use in the synthesis of other organic compounds could lead to the development of new compounds with novel applications.

properties

IUPAC Name

4-chloro-2-(2,2-difluoropropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2NO/c1-9(11,12)5-14-8-4-6(10)2-3-7(8)13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPOSUHNOOUUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC(=C1)Cl)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2,2-difluoro-propoxy)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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